N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic small molecule featuring a quinazoline core substituted with an ethyl group at position 2 and an acetamide linker connected to a 2,5-difluorophenyl moiety. The compound’s design integrates fluorinated aromatic systems and heterocyclic scaffolds, which are common in medicinal chemistry for enhancing metabolic stability and target binding.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAQYCZBYHBBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Formation of the Acetamide Linkage: The final step involves the coupling of the quinazoline derivative with the difluorophenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide would depend on its specific biological target. Generally, compounds with quinazoline cores are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The difluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and substituent effects. Data are derived from analogs in the provided evidence.
Structural and Functional Analogues
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 51) Core Structure: 1,2,4-triazole instead of quinazoline. Substituents: Ethoxy group at position 3, 2,5-difluorophenyl at position 5, and phenylthio-acetamide linker. Yield: 42.4%; Melting Point: 156–158°C. The phenylthio group enhances lipophilicity, which could influence membrane permeability .
N-(4-(5-(4-tert-Butylphenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 52)
- Substituents : 4-tert-Butylphenyl and methoxy groups.
- Yield : 42.3%; Melting Point : 167–169°C.
- Comparison : The tert-butyl group increases hydrophobicity, which may improve target binding but reduce aqueous solubility. The higher melting point compared to Compound 51 suggests greater crystallinity .
Goxalapladib (CAS-412950-27-7)
- Core Structure : 1,8-Naphthyridine with a trifluoromethylbiphenyl group.
- Substituents : Difluorophenyl-ethyl and piperidinyl-methoxyethyl groups.
- Application : Atherosclerosis treatment.
- Comparison : The naphthyridine core and trifluoromethyl group enhance metabolic stability and target affinity. The larger molecular weight (718.80 g/mol) may impact pharmacokinetics compared to the quinazoline-based target compound .
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS-573931-40-5) Substituents: Furan-2-yl and ethyl-triazole groups. The ethyl group on triazole aligns with the ethyl substitution on the target’s quinazoline core .
Data Table: Key Properties of Analogues
Key Findings
Core Heterocycle Impact :
- Quinazoline (target) vs. triazole (Compounds 51–52): Quinazoline’s larger aromatic system may enhance π-π stacking with target proteins but reduce solubility compared to triazoles.
- Naphthyridine (Goxalapladib): Offers rigidity and metabolic stability but increases molecular weight .
Fluorination Effects: The 2,5-difluorophenyl group (target and Compound 51) improves resistance to oxidative metabolism compared to mono-fluorinated analogs (e.g., Compound 54 with 2-fluorophenyl) .
Substituent Flexibility :
- Ethyl groups (target and CAS-573931-40-5) balance steric bulk and hydrophobicity, while tert-butyl (Compound 52) may hinder solubility .
Biological Activity
N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, a compound with the molecular formula C18H15F2N3O2 and CAS number 1115871-38-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorophenyl moiety and a quinazoline derivative linked through an ether bond to an acetamide functional group. This structure is significant as it influences the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H15F2N3O2 |
| Molecular Weight | 343.334 g/mol |
| CAS Number | 1115871-38-9 |
| IUPAC Name | N-(2,5-difluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Anticancer Activity
Research indicates that quinazoline derivatives can possess anticancer properties. For example, studies have shown that certain quinazoline-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. The incorporation of a difluorophenyl group may enhance these effects due to increased lipophilicity and cellular uptake.
Antimicrobial Activity
The biological activity of similar thiophene-carboxamide derivatives suggests potential antimicrobial properties. While direct evidence for this compound is sparse, related compounds have demonstrated efficacy against various bacterial strains.
Research Findings
- Structure-Activity Relationship (SAR) :
-
Toxicity Assessment :
- Computational toxicity assessments suggest that similar compounds exhibit low toxicity profiles, making them suitable candidates for further development.
-
Case Studies :
- In vitro studies on analogs have shown promising results in inhibiting tumor growth in specific cancer cell lines. For instance, quinazoline derivatives have been reported to inhibit cell proliferation by interfering with cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
